1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde, also known as FEPC, is a synthetic compound of the pyrazole family. It is a small molecule that has been studied extensively for its potential applications in the fields of scientific research. FEPC has been found to have a wide range of effects, including those related to its biochemical and physiological properties. In
Scientific Research Applications
Potential as a Boron-Carrier for Neutron Capture Therapy
Boronic acids and their esters, including compounds structurally related to 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde , are considered for the design of new drugs and drug delivery devices. They are particularly valued as boron-carriers suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.
Role in Hydrolysis Studies
The stability of boronic esters in aqueous solutions is a concern for pharmacological applications. Studies on compounds similar to 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde have shown that the rate of hydrolysis is influenced by the substituents in the aromatic ring and is significantly accelerated at physiological pH . This information is crucial for the development of boronic-based pharmaceuticals.
Applications in Material Science
While the search did not yield direct results for material science applications specific to 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde , related compounds have been used in the development of novel materials. For instance, lithium ion derivatives of fluorinated pyridine compounds have been studied for their potential use in advanced battery technologies .
properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-1-4-15-8(7-16)5-9(14-15)10-6-12-2-3-13-10/h2-3,5-7H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJMVRIAMNSSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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